1-(3-Hydroxyphenyl)acetone
Description
1-(3-Hydroxyphenyl)acetone, also known as 3-hydroxyacetophenone (CAS 121-71-1), is a hydroxy-substituted acetophenone derivative with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . Its structure comprises a phenyl ring with a hydroxyl group (-OH) at the meta position and a ketone (-CO-) group at the adjacent carbon. This compound is widely utilized as a laboratory reagent and intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Key physical properties include a melting point of 90–95°C, boiling point of 296°C, and density of 1.1 g/mL at 25°C .
Properties
IUPAC Name |
1-(3-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVOPFJFJCPIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983049 | |
| Record name | 1-(3-Hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64479-84-1 | |
| Record name | 1-(3-Hydroxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64479-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetonylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064479841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxyphenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETONYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KW98KP21F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1-(3-Hydroxyphenyl)acetone, also known as 3-Hydroxyacetophenone, is a phenolic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
1-(3-Hydroxyphenyl)acetone has the molecular formula C9H10O2 and features a hydroxyl group attached to the aromatic ring, which significantly influences its biological activity. The presence of this hydroxyl group enhances its ability to act as an antioxidant and modulates various biochemical pathways.
Antioxidant Properties
Research indicates that 1-(3-Hydroxyphenyl)acetone exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. In vitro studies demonstrated that it can reduce the levels of reactive oxygen species (ROS), thereby preventing cellular damage associated with oxidative stress .
Anti-inflammatory Effects
1-(3-Hydroxyphenyl)acetone has been investigated for its anti-inflammatory properties. Studies suggest it can inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for further research in treating inflammatory diseases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacteria and fungi. It has been shown to inhibit the growth of specific pathogens, suggesting potential applications in developing antimicrobial agents .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activities of 1-(3-Hydroxyphenyl)acetone are primarily attributed to its ability to modulate oxidative stress and inflammation pathways. The hydroxyl group plays a crucial role in its interaction with cellular targets, leading to:
- Scavenging of free radicals , which reduces oxidative damage.
- Inhibition of key inflammatory mediators , thereby modulating immune responses.
- Interference with microbial cell wall synthesis , contributing to its antimicrobial effects.
Case Studies
A few case studies highlight the therapeutic potential of 1-(3-Hydroxyphenyl)acetone:
- In vitro studies on cancer cells : Research demonstrated that treatment with 1-(3-Hydroxyphenyl)acetone led to reduced viability in certain cancer cell lines through apoptosis induction and cell cycle arrest.
- Animal models : In a rat model of inflammation, administration of 1-(3-Hydroxyphenyl)acetone resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2'- and 4'-Hydroxyacetophenone
- 2'-Hydroxyacetophenone (o-Hydroxyacetophenone): Structural difference: Hydroxyl group at the ortho position relative to the ketone. Properties: Lower melting point (~30°C) compared to the meta isomer due to reduced intramolecular hydrogen bonding . Applications: Used in flavoring agents and as a precursor for UV stabilizers.
- 4'-Hydroxyacetophenone (p-Hydroxyacetophenone): Structural difference: Hydroxyl group at the para position. Properties: Higher thermal stability (mp ~148°C) due to symmetrical hydrogen bonding . Applications: Key intermediate in paracetamol synthesis and antioxidant research .
Amino-Substituted Derivatives
- 3-Amino-2-hydroxyacetophenone (CAS 70977-72-9): Structural addition: Amino (-NH₂) group at position 2 and hydroxyl at position 3. Properties: Increased polarity due to amino substitution, enhancing solubility in polar solvents . Applications: Potential use in dye synthesis and as a chelating agent.
- 2-(Benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone Hydrochloride: Structural addition: Benzylethyl-amino group and hydrochloride salt. Properties: Enhanced bioavailability due to salt formation; used as a pharmaceutical impurity standard .
Glycosylated Derivatives
- 1-[4-(β-D-Glucopyranosyloxy)-2-hydroxyphenyl]ethanone (Cyanoneside A): Structural addition: β-D-glucopyranosyloxy group at position 4. Properties: Water solubility increases significantly due to glycosylation (mp 198–202°C) . Applications: Studied for antioxidant and anti-inflammatory activities in natural product research .
Halogenated Derivatives
- 3'-Chloro-5'-(trifluoromethyl)acetophenone (CAS 886497-11-6): Structural addition: Chloro and trifluoromethyl groups. Properties: Enhanced lipophilicity (LogP ~3.2) and metabolic stability . Applications: Intermediate in agrochemical and pharmaceutical synthesis.
Physical-Chemical Properties Comparison Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
